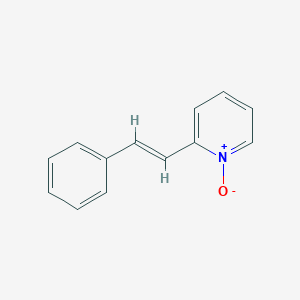

2-(2-Phenylvinyl)pyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPYKDBFDQXXAM-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Contextualization Within Pyridine N Oxide Chemistry

Pyridine (B92270) N-oxides are a versatile class of heterocyclic compounds that have been extensively studied for over a century since their first synthesis by Meisenheimer. scripps.edu They are formally derived from pyridine through the oxidation of the ring nitrogen atom. chemtube3d.comwikipedia.org This N-oxidation dramatically alters the electronic properties and reactivity of the parent pyridine ring. mdpi.com

The introduction of the N-oxide group has several important consequences. scripps.eduthieme-connect.de It increases the electron density in the pyridine ring, particularly at the 2- and 4-positions, making the ring more susceptible to electrophilic substitution than pyridine itself. chemtube3d.combhu.ac.in Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at these same positions, often following activation of the oxygen atom by an electrophile. scripps.educhemtube3d.com This dual reactivity makes pyridine N-oxides valuable synthetic intermediates. bohrium.comresearchgate.net For instance, they provide a strategic route to introduce substituents at the C-4 and C-2 positions of the pyridine ring. bhu.ac.in

Common methods for the synthesis of pyridine N-oxides involve the direct oxidation of the corresponding pyridine derivative using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgyoutube.comorgsyn.org Once the desired substitution on the pyridine ring is achieved, the N-oxide can be readily deoxygenated back to the pyridine, for example, by using zinc dust. wikipedia.org

Beyond their role as synthetic intermediates, pyridine N-oxides are also employed as mild, nucleophilic oxidants, as ligands in coordination chemistry, and as components in functional materials. scripps.eduthieme-connect.dedtic.mil 2-(2-Phenylvinyl)pyridine 1-oxide is a specific example within this class, where the fundamental reactivity of the pyridine N-oxide core is modulated by the presence of the conjugated phenylvinyl substituent.

Significance of the Stilbazolic N Oxide Motif in Chemical Science

The stilbazole, or phenylvinylpyridine, framework is a well-known structural motif in chemistry. When combined with an N-oxide function, as in 2-(2-Phenylvinyl)pyridine 1-oxide, it creates a "stilbazolic N-oxide" motif with particular scientific importance. This significance stems largely from the electronic communication between the electron-donating N-oxide group and the electron-accepting styryl system, creating a push-pull electronic structure.

This push-pull character is a key feature in the design of molecules with interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior. nih.gov Analogous systems, such as 2-styrylbenzothiazole-N-oxides, have been shown to exhibit these properties. nih.gov The extended π-conjugation across the molecule, influenced by the N-oxide group, is central to these characteristics.

Furthermore, the vinyl group in the stilbazolic N-oxide motif offers a site for further chemical transformations, including polymerization. This opens up possibilities for creating polymers with pyridine (B92270) N-oxide units in the side chain, which could find applications as functional materials, for example, in catalysis or as composite materials with metal oxides. mdpi.com The presence of both the pyridine N-oxide and the vinyl group also makes these compounds interesting building blocks for the synthesis of more complex molecular architectures and in coordination chemistry for the construction of novel metal-organic frameworks (MOFs) or coordination polymers.

Overview of Research Trajectories for the Compound

Research involving 2-(2-Phenylvinyl)pyridine 1-oxide and related structures has primarily focused on its synthesis and its potential as a precursor for more complex molecules in medicinal and materials science contexts. ontosight.ai

A common synthetic route to this compound involves an aldol-type condensation reaction. nih.gov This typically entails the reaction of 2-methylpyridine (B31789) N-oxide with benzaldehyde (B42025) in the presence of a base, followed by dehydration to form the double bond of the styryl group. nih.govontosight.ai

As a precursor, the stilbazolic N-oxide structure is valuable. The pyridine (B92270) N-oxide moiety can direct further functionalization of the pyridine ring or act as a ligand for metal ions. The phenylvinyl group, as mentioned, can be involved in polymerization or other additions. While specific applications of this compound are not extensively documented in isolation, the broader class of vinylpyridine derivatives is known for its utility in creating functional materials. For instance, cycloplatinated(II) complexes based on 2-vinylpyridine (B74390) have been studied for their luminescent properties, suggesting that metal complexes of this compound could also exhibit interesting photophysical behaviors. nih.gov The deoxygenated parent compound, 2-phenylpyridine (B120327), is a key ligand in the synthesis of highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org

Emerging Research Frontiers in N Oxide Chemistry Relevant to 2 2 Phenylvinyl Pyridine 1 Oxide

Oxidative Synthesis Strategies for this compound and Analogues

The introduction of the N-oxide functionality onto a 2-styrylpyridine (B8765038) scaffold is a common and effective strategy. This transformation significantly alters the electronic properties of the pyridine ring, making the N-oxide a versatile intermediate for further chemical modifications. thieme-connect.demdpi.com The N-oxidation increases the reactivity of the heteroaromatic ring toward both nucleophilic and electrophilic reagents. mdpi.combhu.ac.in

Peroxy acids are highly effective and widely used reagents for the N-oxidation of pyridines and related nitrogen-containing heterocycles. bhu.ac.in The first reported synthesis of pyridine N-oxide by Jakob Meisenheimer utilized a peroxybenzoic acid. wikipedia.org

Meta-chloroperoxybenzoic acid (m-CPBA) is a particularly common and versatile choice, often favored for its reliability under mild conditions. mdpi.comresearchgate.net While efficient, the use of m-CPBA on an industrial scale can be limited by cost and safety considerations. nih.gov Another frequently used reagent is peracetic acid, which can be generated in situ from acetic acid and hydrogen peroxide. wikipedia.orgchemtube3d.com

The general protocol involves dissolving the parent pyridine in a suitable solvent and adding the peroxy acid. The reaction progress is typically monitored by chromatography until the starting material is consumed.

Table 1: Examples of Peroxy Acid-Mediated N-Oxidation This table is illustrative and provides a general representation of typical reaction conditions.

| Starting Material | Peroxy Acid | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyridine | m-CPBA | Dichloromethane | Room Temp | Pyridine N-oxide | mdpi.comresearchgate.net |

| Pyridine | Peracetic Acid | Acetic Acid | - | Pyridine N-oxide | wikipedia.orgchemtube3d.com |

Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidant for the N-oxidation of pyridines. nih.govnih.gov It is often used as a 30% aqueous solution in the presence of a carboxylic acid, such as acetic acid, which can form a more reactive peroxy acid in situ. bhu.ac.inchemtube3d.combme.hu

However, uncatalyzed oxidations with H₂O₂ can be slow, often requiring an excess of the oxidant and elevated temperatures to achieve complete conversion. nih.govbme.hu Studies using microreactors have shown that at temperatures around 130°C, high conversions of pyridine to pyridine N-oxide can be achieved with H₂O₂ in acetic acid. bme.hu

To improve efficiency, various catalysts can be employed. Metal-based catalysts like methyltrioxorhenium (MTO) have been shown to facilitate the oxidation of pyridines with H₂O₂. researchgate.netorganic-chemistry.org Heteropolyacid catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have also been successfully used for the N-oxidation of pyridine carboxylic acids with H₂O₂, demonstrating high selectivity and good yields. researchgate.net

Table 2: Hydrogen Peroxide-Based N-Oxidation of Pyridine Derivatives

| Substrate | Oxidant System | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | H₂O₂ / Acetic Acid | None | 130°C, 30 min (Microreactor) | 91.5% | bme.hu |

| Pyridines | H₂O₂ | Methyltrioxorhenium (MTO) | - | - | researchgate.netorganic-chemistry.org |

The formation of a pyridine N-oxide involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic oxygen atom of the oxidizing agent, such as a peroxy acid or hydrogen peroxide. thieme-connect.de This process results in the formation of a dipolar N-O bond. thieme-connect.de

The resulting N-oxide is a stable, zwitterionic species where the negatively charged oxygen atom can donate electron density back into the aromatic ring through resonance. thieme-connect.debhu.ac.in This electron donation has a profound effect on the reactivity of the pyridine ring, increasing the electron density primarily at the 2- and 4-positions. bhu.ac.in Consequently, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution at these positions compared to the parent pyridine. bhu.ac.inchemtube3d.com The nitrogen–oxygen bond itself is relatively weak, with a bond dissociation energy reported to be 63.3 kcal/mol for pyridine N-oxide, making it susceptible to cleavage under various conditions, which is useful for subsequent deoxygenation steps. thieme-connect.de

In catalyzed systems using H₂O₂, the mechanism can be more complex. For instance, with certain metal catalysts, the reaction may proceed through the formation of highly reactive hydroxyl radicals. nih.gov In CO₂-mediated oxidations, H₂O₂ reacts with CO₂ to form peroxymonocarbonate, a significantly more potent oxidizing agent. nih.gov

For a molecule like this compound, a key stereochemical feature is the configuration of the carbon-carbon double bond in the vinyl group, which can exist as either the (E) or (Z) isomer. Most synthetic preparations and commercial listings refer to the (E)-isomer, suggesting it is either the thermodynamically more stable product or that the synthetic routes employed favor its formation. ontosight.ai

The N-oxidation step itself, when performed on a pre-existing (E)- or (Z)-2-styrylpyridine, is not expected to alter the geometry of the double bond, as the reaction occurs at the nitrogen atom, which is spatially and electronically distinct from the vinyl group.

More advanced research has explored the concept of creating axial chirality through N-oxidation. Studies on peptide-catalyzed atroposelective N-oxidation of certain biaryl pyridines have been conducted. nih.gov However, these studies also noted that the resulting axially chiral N-oxides could undergo racemization under the reaction conditions, highlighting the challenge in achieving and maintaining stereochemical control. nih.gov For a simple molecule like 2-(2-phenylvinyl)pyridine, the N-oxidation itself does not create a new chiral center or a stable stereogenic axis. The primary stereochemical consideration remains the pre-existing geometry of the styryl group.

Synthesis of this compound from Precursors and Derivatization

An alternative and powerful synthetic approach involves constructing the styryl side chain onto a pyridine N-oxide that already possesses the desired N-O bond.

The most prominent method for this strategy is the aldol-type condensation reaction between 2-methylpyridine (B31789) N-oxide and an appropriate benzaldehyde (B42025) derivative. ontosight.ai This reaction takes advantage of the increased acidity of the methyl protons at the 2-position of the pyridine N-oxide ring. The electron-withdrawing nature of the N-oxide group facilitates the deprotonation of the methyl group by a base, forming a carbanion intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target 2-styrylpyridine N-oxide. ontosight.ai

This methodology is highly versatile for creating a library of analogues, as a wide variety of substituted benzaldehydes can be used. nih.govresearchgate.netdoaj.org Typical conditions involve heating the reactants in a solvent like methanol (B129727) with a base catalyst, such as potassium hydroxide. nih.gov

Table 3: Synthesis of Styryl N-Oxides via Aldol-Type Condensation

| N-Oxide Precursor | Aldehyde | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Methylbenzothiazole-N-oxide | p-Substituted Benzaldehydes | KOH (aq) | Methanol | Reflux, 3h | 2-Styrylbenzothiazole-N-oxides | nih.gov |

This condensation approach provides a direct route to styryl N-oxides and avoids the sometimes harsh conditions required for the direct oxidation of a sensitive styrylpyridine substrate.

Palladium-Catalyzed Alkenylation Routes for Pyridine N-Oxides

The synthesis of ortho-alkenylated pyridine N-oxides, such as this compound, has been significantly advanced by palladium-catalyzed C-H bond activation. acs.orgkaist.ac.kr This approach allows for the direct coupling of pyridine N-oxides with various olefins, offering high regio-, stereo-, and chemoselectivity. acs.orgkaist.ac.krnih.gov The process typically involves a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant, like silver carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O). acs.orgresearchgate.net The N-oxide group acts as a directing group, facilitating the activation of the C-H bond at the ortho (C2) position of the pyridine ring. acs.org

The reaction proceeds with a wide range of both electron-rich and electron-deficient olefins, leading to the corresponding (E)-alkenylated pyridine N-oxide derivatives in good to excellent yields. acs.org This methodology represents a highly efficient route for creating C-C bonds and introducing vinyl functionalities to the pyridine N-oxide scaffold. kaist.ac.kr During these studies, it was also noted that under certain conditions, such as in a benzene (B151609) solvent at high temperatures, a side reaction can occur, leading to the ortho-arylated product, 2-phenylpyridine (B120327) N-oxide. acs.org

Table 1: Representative Palladium-Catalyzed Alkenylation of Pyridine N-Oxides

| Pyridine N-oxide Substrate | Olefin | Catalyst/Oxidant | Yield (%) | Citation |

| Pyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 85 | acs.org |

| Pyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ / Ag₂CO₃ | 94 | acs.org |

| 3-Methylpyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 89 | acs.org |

| 4-Methoxypyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 81 | acs.org |

Derivatization Strategies for Structural Modification

Once synthesized, this compound can undergo further structural modifications. The N-oxide functionality is a versatile handle for subsequent chemical transformations. One key reaction is the Boekelheide rearrangement, a tandem process that can be initiated by the addition of nucleophiles to the vinyl group, leading to complex difunctionalized pyridine derivatives. amazonaws.com

Another fundamental transformation is the deoxygenation of the N-oxide to regenerate the parent pyridine. This can be accomplished using various reducing agents, such as trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃). youtube.com This step is crucial if the final desired product is the corresponding 2-stilbazole derivative, allowing the N-oxide to be used as a temporary activating or directing group during synthesis.

Furthermore, the N-oxide group activates the pyridine ring for other transformations. The Polonovski rearrangement, typically using an activating agent like acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA), can be used to introduce a functional group, such as an acetate, at the C2 position. bme.hubme.hu This provides a pathway to 2-hydroxypyridine (B17775) derivatives. bme.hu

Novel Synthetic Approaches and Enabling Technologies

Microreactor Technology for N-Oxidation Processes

The initial N-oxidation of the pyridine precursor is a critical step in the synthesis of this compound. Traditional batch oxidation processes often pose safety risks due to the use of strong oxidants and the exothermic nature of the reaction, which can lead to thermal runaway. bme.hubme.hu Microreactor technology has emerged as a safer, greener, and more efficient alternative. bme.huorganic-chemistry.org

Continuous flow microreactors offer superior control over reaction parameters like temperature and residence time, owing to their high surface-to-volume ratio, which enables outstanding heat exchange. bme.huresearchgate.net This precise control minimizes the risk of hazardous decompositions, particularly when using oxidants like hydrogen peroxide (H₂O₂). bme.hu Studies have shown that using a packed-bed microreactor with a catalyst like titanium silicalite (TS-1) and H₂O₂ as the oxidant can produce various pyridine N-oxides in yields up to 99% with significantly shorter reaction times compared to batch methods. organic-chemistry.orgthieme-connect.com This technology is not only safer but also highly scalable, with systems demonstrating stable and continuous operation for over 800 hours while maintaining catalyst activity, making it ideal for large-scale industrial production. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Batch vs. Microreactor N-Oxidation

| Substrate | Oxidant | Method | Reaction Time | Yield (%) | Citation |

| 2-Bromopyridine | H₂O₂/Acetic Acid | Batch | - | 2 | bme.hu |

| 2-Bromopyridine | H₂O₂/Acetic Acid | Microreactor | 3 min | 15 | bme.hu |

| Various Pyridines | H₂O₂/TS-1 | Microreactor | < 10 min | up to 99 | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of microreactor and continuous flow technology aligns with several green chemistry principles. organic-chemistry.orgthieme-connect.com It enhances safety, reduces reaction times, and improves energy efficiency. organic-chemistry.org Furthermore, mechanochemical methods, which involve solvent-free reactions conducted by grinding or milling, represent another green approach. While not specifically documented for this compound, the synthesis of related heterocyclic structures like 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemistry, highlighting the potential for reducing solvent waste and energy consumption. researchgate.net

Chemo- and Regioselective Synthesis of Pyridine N-Oxide Derivatives

The N-oxide group profoundly influences the reactivity and regioselectivity of the pyridine ring. Unlike pyridine itself, which typically undergoes electrophilic substitution at the C3 position, pyridine N-oxide directs electrophiles to the C4 (para) position and nucleophiles to the C2 (ortho) and C4 positions. youtube.com This altered reactivity is fundamental for the chemo- and regioselective synthesis of its derivatives.

Activation of the N-oxide with reagents like trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles, such as malonate anions, to selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov Similarly, titanacyclopropanes, generated in situ, have been shown to react preferentially with pyridine N-oxides to achieve a regioselective C2-H alkylation, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net This method allows for the introduction of complex alkyl groups specifically at the C2 position. organic-chemistry.orgresearchgate.netorganic-chemistry.org These strategies, which rely on the activation of the N-oxide, provide powerful tools for the precise and controlled functionalization of the pyridine scaffold. nih.govorganic-chemistry.org

Considerations for Reaction Scalability and Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, primarily related to safety, cost, and efficiency. The N-oxidation step is often the main bottleneck. As previously discussed, large-scale batch oxidations are hazardous due to poor heat transfer, which can lead to dangerous, uncontrolled exothermic reactions. bme.hubme.hu

Continuous flow microreactors provide a robust solution to this scalability problem. bme.huorganic-chemistry.orgthieme-connect.com By their nature, microreactors have a very small reaction volume at any given moment, which inherently minimizes safety risks. bme.hu The process is scaled by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the size of the vessel. This approach avoids the complex and often unpredictable issues associated with scaling up batch reactors. bme.hu The demonstrated stability of catalytic flow systems for hundreds of hours without loss of activity underscores their potential for efficient and cost-effective large-scale production of pyridine N-oxides. organic-chemistry.orgthieme-connect.com Furthermore, the use of inexpensive and readily available starting materials and reagents is a key consideration for ensuring the economic viability of any large-scale synthesis. google.com

Optimization of Reaction Parameters (Temperature, Time, Stoichiometry)

The efficiency and selectivity of the N-oxidation of 2-(2-phenylvinyl)pyridine are highly dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, and the stoichiometric ratio of reactants. Optimization of these parameters is crucial to maximize the yield of the desired N-oxide while minimizing potential side reactions, such as the oxidation of the vinyl group.

Time: Reaction time is another critical factor that must be optimized. Insufficient reaction time leads to incomplete conversion of the starting material, while excessively long durations can promote the formation of byproducts or decomposition of the N-oxide. For instance, in certain N-oxidation reactions, conversions were observed to increase from 46% to 74% when the reaction time was extended from 3 hours to 8 hours. researchgate.net In continuous flow systems, this parameter is controlled by the residence time. Studies have shown that for pyridine N-oxidation with H₂O₂, a residence time of 30 minutes at 130°C provides the best conversion, with longer times leading to decreased yield due to decomposition. bme.hu

Stoichiometry: The molar ratio of the oxidizing agent to the pyridine substrate is a key determinant of reaction success. A slight excess of the oxidant is generally used to drive the reaction to completion. For hydrogen peroxide-based oxidations, a molar ratio of H₂O₂ to the pyridine substrate between 1:1 and 4:1 is often employed. google.com When using reagents like dialkylcyanamides in conjunction with an acid catalyst for other transformations of pyridine N-oxides, it has been found that using 1.5 equivalents of the reagent is optimal for achieving nearly full conversion. researchgate.net

Table 1: Optimization of Reaction Parameters for Pyridine N-Oxide Synthesis

| Parameter | Typical Range | Remarks | Source(s) |

| Temperature | 50°C - 130°C | Dependent on the oxidizing agent. Excessive heat can cause product decomposition. | google.combme.hu |

| Time / Residence Time | 3 - 8 hours (Batch) | Longer times can increase conversion but also risk byproduct formation. | bme.huresearchgate.net |

| < 30 minutes (Flow) | Optimized to maximize conversion before decomposition begins. | bme.hu | |

| Stoichiometry (Oxidant:Substrate) | 1.1:1 to 4:1 | A slight to moderate excess of the oxidant is typically used to ensure complete conversion. | google.com |

Catalyst Systems and Reagent Selection for N-Oxidation

The choice of reagent and catalyst is paramount in the N-oxidation of 2-(2-phenylvinyl)pyridine, as the vinyl group is also susceptible to oxidation. The ideal system should be highly selective for the nitrogen atom.

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and adducts such as the urea-hydrogen peroxide (UHP) complex. organic-chemistry.orgacs.org Hydrogen peroxide in acetic acid is an effective and inexpensive reagent system. bme.huyoutube.com It has been successfully used for the oxidation of a 2-vinylpyridine (B74390) derivative, yielding the N-oxide without oxidizing the olefin. youtube.com

To enhance the efficiency and selectivity of these oxidants, various catalyst systems have been developed:

Rhenium-based Catalysts: In combination with sodium percarbonate as an oxygen source, rhenium catalysts have demonstrated high efficiency for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org

Heterogeneous Catalysts: The use of solid catalysts simplifies product purification by allowing for easy separation. Titanium silicalite (TS-1) has been employed in packed-bed microreactors with H₂O₂ to produce various pyridine N-oxides in very good yields. organic-chemistry.org Similarly, supported sulfonic or carboxylic acid catalysts on inorganic supports (like silica (B1680970) or alumina) can effectively catalyze the oxidation of pyridines with hydrogen peroxide, avoiding the need for peroxyacetic acid. google.com

Metal-Free Systems: Solid-state oxidation using the urea-hydrogen peroxide adduct provides an efficient and easily handled option for converting nitrogen heterocycles to N-oxides. organic-chemistry.org Sodium perborate (B1237305) in acetic acid is another effective metal-free reagent for this transformation. organic-chemistry.org

The selection of the appropriate system depends on factors such as substrate compatibility, cost, safety, and scalability. For a substrate like 2-(2-phenylvinyl)pyridine, milder and more selective systems like H₂O₂ in acetic acid or UHP are often preferred to preserve the integrity of the vinyl group. organic-chemistry.orgyoutube.com

Table 2: Comparison of Selected Reagent/Catalyst Systems for N-Oxidation

| Reagent / Catalyst System | Advantages | Disadvantages | Source(s) |

| H₂O₂ / Acetic Acid | Inexpensive, effective, and selective for N-oxidation over some double bonds. | Requires careful temperature control to prevent runaway decomposition of H₂O₂. | bme.huyoutube.com |

| Sodium Percarbonate / Rhenium Catalyst | High efficiency, mild reaction conditions. | Use of a metal catalyst which may require removal. | organic-chemistry.org |

| H₂O₂ / Titanium Silicalite (TS-1) | High yield, suitable for continuous flow, greener process. | Requires specialized reactor setup (packed-bed microreactor). | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, easy to handle, solid-state reaction possible. | May be less reactive for some substrates compared to peracids. | organic-chemistry.org |

| Sodium Perborate / Acetic Acid | Effective for N-oxidation of azines. | Generates borate (B1201080) waste. | organic-chemistry.org |

Process Intensification in N-Oxide Synthesis

Process intensification aims to develop safer, more efficient, and environmentally friendly chemical processes. In the context of N-oxide synthesis, which often involves highly exothermic reactions and potentially unstable reagents like concentrated hydrogen peroxide or peracids, microreactor technology offers significant advantages over traditional batch processing. bme.hu

The high surface-to-volume ratio in microreactors provides outstanding heat exchange and precise temperature control, mitigating the risk of thermal runaways associated with exothermic oxidation reactions. bme.hu This enhanced safety profile allows reactions to be performed under more aggressive conditions (e.g., higher temperatures) than would be feasible in a large batch reactor, often leading to dramatically increased reaction rates and higher conversions.

A study on the N-oxidation of pyridine derivatives using H₂O₂ in acetic acid demonstrated the superiority of a microreactor setup over batch conditions. By optimizing the residence time and temperature (e.g., 30 minutes at 130°C), a conversion of 91.5% for pyridine N-oxide was achieved. bme.hu This represents a significant improvement, as batch processes are often limited by safety concerns related to the decomposition of H₂O₂ at elevated temperatures. bme.hu

N-Oxide Mediated Transformations

The N-oxide functional group is the primary center of reactivity in this compound, mediating a variety of oxidative transformations. Its ability to act as an oxygen atom donor is a cornerstone of its synthetic utility.

Oxygen Atom Transfer Reactions in Organic Synthesis

Pyridine N-oxides are well-established as competent oxygen atom transfer (OAT) agents in organic synthesis. The N→O bond is coordinatively covalent, rendering the oxygen atom nucleophilic yet capable of being transferred to a suitable substrate, thereby oxidizing it. This process regenerates the parent pyridine. In modern synthetic chemistry, these transformations are often achieved through photoredox catalysis. acs.orgnih.gov

Under visible light irradiation and in the presence of a photocatalyst (e.g., an acridinium (B8443388) salt), pyridine N-oxides can undergo a single-electron transfer (SET) to generate highly reactive oxygen-centered radicals. acs.orgnih.gov These pyridine N-oxy radicals are potent electrophilic species capable of initiating further reactions. A key application of this is in hydrogen atom transfer (HAT) processes, where the N-oxy radical abstracts a hydrogen atom from a substrate, including strong, unactivated C(sp³)–H bonds, to form an alkyl radical. acs.orgnih.govnih.gov This radical can then be trapped by various acceptors, leading to new C-C or C-heteroatom bond formations. acs.orgrsc.orgsemanticscholar.org The efficacy of the pyridine N-oxide as a HAT catalyst is tunable based on the electronic properties of substituents on the pyridine ring. acs.org

Table 1: Influence of Pyridine N-Oxide Electronics on HAT Catalysis Efficiency

| Pyridine N-Oxide Type | Oxidation Potential (E_ox) | Reaction Outcome (C-H Alkylation) | Reference |

|---|---|---|---|

| Electron-Rich | < +1.8 V | Incomplete conversion | acs.org |

| Electron-Deficient | > +1.8 V | High yield of product | acs.org |

| Very Electron-Deficient | Exceeds photocatalyst window | No reaction | acs.org |

Epoxidation of Olefins with Pyridine N-Oxides

Pyridine N-oxides serve as crucial stoichiometric oxidants or co-catalysts in the metal-catalyzed epoxidation of olefins. chinesechemsoc.org While not typically the primary epoxidizing agent themselves, they play a vital role in regenerating the active high-valent metal-oxo species in the catalytic cycle. A prominent example is the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex to achieve enantioselective epoxidation of unfunctionalized alkenes. organic-chemistry.orgwikipedia.org

In this system, a terminal oxidant like sodium hypochlorite (B82951) or iodosylbenzene initially oxidizes the Mn(III) catalyst to the active Mn(V)-oxo species. However, the addition of a pyridine N-oxide derivative as a co-catalyst can stabilize the catalyst, increase the reaction rate, and improve yields and enantioselectivity, particularly for challenging substrates like trisubstituted alkenes. organic-chemistry.orgipb.ptpitt.edu The pyridine N-oxide acts as an axial ligand and facilitates the regeneration of the active Mn(V) catalyst. organic-chemistry.org

More recent methods have utilized pyridine N-oxides in photoredox-catalyzed difunctionalization of olefins. For instance, the photogenerated pyridine N-oxy radical can add to an α-olefin, initiating a cascade that results in regioselective carbohydroxylation, a transformation that formally adds both a carbon group and a hydroxyl group across the double bond. nih.govacs.org

C-H Bond Hydroxylation and Oxygenation Pathways

The direct hydroxylation of C-H bonds is a highly valuable yet challenging transformation. Pyridine N-oxides have emerged as key reagents in achieving this goal through multiple mechanistic pathways.

One major pathway involves the photoredox-catalyzed generation of pyridine N-oxy radicals, as described previously. acs.orgnih.gov These radicals are powerful HAT agents that can abstract a hydrogen from an unactivated C(sp³)–H bond. nih.govnih.gov The resulting alkyl radical can then react further, and through a series of steps involving the photocatalytic cycle, a C-H functionalized product is delivered. acs.org While this does not always result in a direct hydroxylation to an alcohol, it represents a formal oxygenation pathway initiated by the N-oxide. This method has been successfully applied to a broad scope of substrates, including alkanes, ethers, and amides. nih.gov

A distinct photochemical pathway involves the valence isomerization of the pyridine N-oxide itself. nih.govacs.org Upon irradiation with UV light (e.g., 254 nm), pyridine N-oxides can rearrange to a highly strained oxaziridine (B8769555) intermediate. This intermediate can then undergo further photochemical transformations, including N-O bond homolysis and rearrangement to a dearomatized epoxide, which ultimately leads to the formation of 3-hydroxypyridine (B118123) derivatives. nih.govacs.org This metal-free process allows for the selective formal hydroxylation at the C3 position of the pyridine ring, a position that is typically difficult to functionalize due to the electronic properties of the heterocycle. nih.gov

Rearrangements and Eliminations Involving the N-Oxide Moiety

The N-oxide group in this compound can participate directly in intramolecular rearrangements and eliminations, primarily driven by heat. These reactions fundamentally alter the molecular scaffold.

Meisenheimer Rearrangements and Their Derivatives

The Meisenheimer rearrangement is the thermal isomerization of a tertiary amine N-oxide to an O,N,N-trisubstituted hydroxylamine. synarchive.com The reaction can proceed through two distinct mechanistic pathways depending on the nature of the substituents on the nitrogen atom. thieme-connect.de

acs.orgorganic-chemistry.org-Rearrangement: This pathway involves the migration of a substituent from the nitrogen to the oxygen atom. It is proposed to occur via a radical mechanism involving homolytic cleavage of the N-C bond to form a radical pair, followed by recombination at the oxygen atom. synarchive.comthieme-connect.de This mechanism is favored when the migrating group can form a stabilized radical, such as a benzyl (B1604629) or allyl group.

nih.govorganic-chemistry.org-Sigmatropic Rearrangement: This is a concerted, pericyclic process that is common for N-oxides bearing an allylic or propargylic substituent. thieme-connect.de It occurs at lower temperatures than the acs.orgorganic-chemistry.org-shift and proceeds through a five-membered cyclic transition state. thieme-connect.de For this compound, the styryl group is analogous to an allylic system, making a nih.govorganic-chemistry.org-Meisenheimer rearrangement a plausible thermal pathway.

It is important to note that if the N-oxide contains a β-hydrogen relative to the nitrogen, a Cope elimination can occur as a competitive reaction.

Cope Elimination Reactions: Stereochemical and Mechanistic Aspects

The Cope elimination is a thermally induced intramolecular elimination reaction of a tertiary N-oxide that contains at least one β-hydrogen atom. organic-chemistry.orgmasterorganicchemistry.com The reaction yields an alkene and a hydroxylamine. jk-sci.com It is a classic example of a pericyclic reaction proceeding through an Ei (elimination, intramolecular) mechanism.

The mechanism is a concerted syn-elimination that occurs via a five-membered cyclic transition state. organic-chemistry.orgyoutube.comnumberanalytics.com In this transition state, the N-oxide oxygen atom functions as an internal base, abstracting a β-proton that is syn-periplanar to the N-oxide group. libretexts.orgvaia.com This geometric constraint is a defining stereochemical feature of the reaction and distinguishes it from E2 eliminations, which typically require an anti-periplanar arrangement. masterorganicchemistry.com

Table 2: Key Mechanistic Aspects of the Cope Elimination

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Concerted, intramolecular (Ei) | libretexts.org |

| Transition State | Five-membered cyclic | organic-chemistry.orgnumberanalytics.com |

| Stereochemistry | syn-periplanar elimination | youtube.comvaia.com |

| Solvent Effect | Rate increases dramatically in aprotic solvents | organic-chemistry.orgnrochemistry.com |

The rate of the Cope elimination is sensitive to the electronic nature of the β-substituent. Electron-withdrawing groups, such as a phenyl group, at the β-position significantly accelerate the reaction. organic-chemistry.org This is because the phenyl group increases the acidity of the β-hydrogen, making it easier to abstract in the transition state. Compared to a simple alkyl group, a β-phenyl substituent can increase the elimination rate by a factor of over 100. organic-chemistry.orgmasterorganicchemistry.com

Polonovski Reactions and Related Transformations

The Polonovski reaction, first described in 1927, traditionally involves the treatment of a tertiary amine N-oxide with an acylating agent like acetic anhydride. numberanalytics.com This process facilitates the transformation of the N-oxide into an iminium ion intermediate, which can then undergo further reactions to yield an amide and an aldehyde or ketone. numberanalytics.comnumberanalytics.com The reaction is believed to proceed through a concerted mechanism involving a numberanalytics.comresearchgate.net-sigmatropic rearrangement. numberanalytics.com

The core of the Polonovski reaction is the conversion of an N-oxide to an iminium ion intermediate. researchgate.net Depending on the substrate and reaction conditions, the reaction can either stop at the iminium ion stage or proceed to form enamines, tertiary amides, or secondary amines and aldehydes. researchgate.net Variations of this reaction exist, such as the Polonovski-Potier reaction, which uses trifluoroacetic anhydride, and intramolecular versions that lead to cyclic compounds. numberanalytics.com

In the context of this compound, the Polonovski reaction can be influenced by the electronic nature of substituents. For instance, electron-withdrawing groups can favor the formation of phenoxy radicals and subsequent oxidative coupling, while electron-donating groups may lead to different transformation pathways. researchgate.net A modified, non-classical Polonovski reaction using iron(II) sulfate (B86663) has been employed for the N-demethylation of various opiate alkaloids and the neuroleptic drug cyamemazine. researchgate.netnih.gov This method involves the formation and isolation of the N-oxide, followed by a reaction mediated by FeSO₄·7H₂O to yield the desired secondary amine. nih.gov

Transition Metal-Catalyzed Reactivity

Transition metal-catalyzed reactions are pivotal in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental in this area. chemie-brunschwig.ch These reactions often utilize palladium or nickel catalysts to couple organometallic reagents with organic electrophiles. researchgate.net

N-Oxide as a Directing Group in C-H Activation

The N-oxide functional group in compounds like this compound can act as a directing group in C-H activation reactions. This directing ability allows for regioselective functionalization of otherwise inert C-H bonds. nih.gov Pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox catalysis, which are capable of abstracting hydrogen atoms from strong C(sp³)–H bonds. nih.govacs.org

The general mechanism involves the single-electron oxidation of the pyridine N-oxide to generate a pyridine N-oxy radical. nih.gov This radical can then abstract a hydrogen atom, leading to the formation of an alkyl radical, which can participate in subsequent bond-forming reactions. nih.gov The N-oxide group's ability to direct these reactions provides a powerful tool for site-selective modifications of complex molecules. nih.gov

The N-oxide group exerts significant control over the regioselectivity of C-H functionalization. In palladium-catalyzed reactions of pyridine N-oxides, functionalization typically occurs at the C2 and C4 positions due to the electronic activation provided by the N-oxide. researchgate.net For 2-pyridone derivatives, which exist in equilibrium with their N-oxide tautomers, regioselective C-H functionalization has been achieved at various positions depending on the catalytic system. For example, manganese-mediated reactions can direct alkylation and arylation to the C3 position, complementing other methods that target different sites. researchgate.net

In the case of 2-phenylpyridine, the pyridyl group is a well-established directing group for ortho-C-H activation. researchgate.net The N-oxide of 2-phenylpyridine would be expected to similarly direct functionalization to the ortho position of the phenyl ring, as well as activate the pyridine ring itself for functionalization.

The N-oxide directed C-H activation strategy has been successfully applied to a variety of C-C bond-forming reactions. ucl.ac.uk For example, photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) agents enables the alkylation of unactivated C(sp³)–H bonds. acs.org The process involves the generation of an alkyl radical via hydrogen abstraction by a pyridine N-oxy radical, followed by the addition of the alkyl radical to an electron-deficient olefin. nih.gov

Furthermore, rhodium(III)-catalyzed C-H activation has been used for the cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides, demonstrating the formation of a C-C bond from two inert C-H bonds in a single step. nih.gov This highlights the versatility of using a directing group to facilitate complex bond constructions.

Table 1: Examples of C-C Bond Forming Reactions via C-H Activation

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|---|

| C(sp³)–H Alkylation | Acridinium photoredox catalyst / Pyridine N-oxide | Aliphatic C-H substrates, Olefins | Alkylated products | acs.org |

| C-H Heteroarylation | Acridinium photoredox catalyst / Pyridine N-oxide | Aliphatic C-H substrates, Heteroarenes | Heteroarylated products | acs.org |

| Cross-Dehydrogenative Coupling | Rh(III) catalyst | N-pyridinylindoles, Benzo[b]thiophene 1,1-dioxides | C-2 coupled indoles | nih.gov |

| Oxidative Coupling | Pd(OAc)₂ | Acetanilides, Phenyl vinyl ketones | 2-Aminochalcones | acs.org |

Role in Oxidative Coupling and Cross-Coupling Reactions

Oxidative coupling reactions represent an alternative to traditional cross-coupling, where two nucleophilic centers are coupled in the presence of an oxidant. unirioja.es Pyridine N-oxides can participate in these reactions, often involving the direct activation of two C-H bonds. unirioja.es For instance, a palladium-catalyzed oxidative cross-coupling of pyridine N-oxide derivatives with thiophenes and furans has been reported. researchgate.net

Transition-metal-free oxidative cross-coupling reactions of pyridine N-oxides with ethers have also been developed, showcasing a method for C(sp²)-H/C(sp³)-H bond coupling. rsc.org In some cases, the N-oxide can also act as an oxidant. Gold-catalyzed alkyne oxidation by pyridine N-oxides followed by an O-H insertion of the resulting metallacarbene intermediate has been used to generate oxetanone precursors. beilstein-journals.org

Table 2: Oxidative Coupling Reactions Involving Pyridine N-Oxides

| Reaction | Catalyst | Oxidant | Coupling Partners | Product | Reference |

|---|---|---|---|---|---|

| Oxidative Cross-Coupling | Pd(OAc)₂ | Ag₂CO₃ | Pyridine N-oxide derivatives, Thiophene/Furan derivatives | Coupled heteroaromatics | researchgate.net |

| Oxidative Cross-Coupling | None | TBHP | Pyridine N-oxides, Ethers | C(sp²)-C(sp³) coupled products | rsc.org |

| Oxidative Coupling | Pd(OCOCF₃)₂ | O₂ | Acetanilides, Phenyl vinyl ketones | 2-Aminochalcones | acs.org |

| Alkyne Oxidation | Gold catalyst | Pyridine N-oxide | Alkynylphosphonates | Oxetanones | beilstein-journals.org |

Catalytic Cycles and Intermediate Characterization

The catalytic cycles for these reactions are complex and often involve several key steps. In photoredox-catalyzed C-H alkylation, the cycle includes the oxidation of the pyridine N-oxide to a radical cation, hydrogen atom abstraction, radical addition to an alkene, and reduction of the resulting radical to close the catalytic cycle. nih.gov

For transition metal-catalyzed reactions, the cycle typically begins with C-H activation to form a metallacyclic intermediate. rsc.org This is followed by migratory insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to yield the product and regenerate the active catalyst. mdpi.com

The characterization of intermediates is crucial for understanding the reaction mechanism. For example, in palladium-catalyzed aerobic oxidation reactions, the nature of the palladium species in solution, such as the lability of ligands like DMSO, can significantly impact the reaction's efficiency. acs.org Similarly, the formation of metal-peroxo species has been studied to understand the role of molecular oxygen in catalyst regeneration. acs.org In some cases, stable complexes, such as those formed between dichlorine and pyridine N-oxide, can be isolated and characterized, providing insight into the fundamental interactions that can drive these reactions. rsc.org

Cycloaddition and Addition Reactions

The unique electronic structure of this compound, characterized by the presence of a pyridine N-oxide and a styryl group, makes it a versatile substrate for various cycloaddition and addition reactions. These reactions offer powerful synthetic routes to complex heterocyclic and carbocyclic frameworks.

1,3-Dipolar Cycloadditions Involving N-Oxide Functionalization

Pyridine N-oxides, including this compound, can act as 1,3-dipoles in cycloaddition reactions, providing a valuable method for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net This reactivity is a cornerstone of their synthetic utility. These reactions are typically stereospecific and regiospecific, allowing for the controlled construction of complex molecular architectures. wikipedia.orgscielo.br The concerted, pericyclic mechanism of 1,3-dipolar cycloadditions is supported by their characteristically large negative entropy of activation, which indicates a highly ordered transition state. wikipedia.org

In the context of this compound, the N-oxide functionality can participate in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgnih.gov The regioselectivity of these reactions is often governed by frontier molecular orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. scielo.brmdpi.com For instance, in reactions with alkenes, the dominant interaction is often between the LUMO of the dipole and the HOMO of the dipolarophile. mdpi.com

A notable application of this reactivity is the synthesis of isoxazoline (B3343090) derivatives through the reaction of nitrile oxides (generated in situ) with alkenes. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of 1,3-dipolar cycloadditions of pyridine N-oxides are well-established and applicable.

Nucleophilic Additions to Pyridine N-Oxides

The pyridine N-oxide ring is activated towards both electrophilic and nucleophilic attack. chemtube3d.combhu.ac.inyoutube.com The oxygen atom, being electron-donating through resonance, increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the partial positive charge on the nitrogen and the ability of the N-oxide group to stabilize anionic intermediates facilitate nucleophilic additions, particularly at the C2 and C4 positions. bhu.ac.inyoutube.com

The reactivity of pyridine N-oxides towards nucleophiles is significantly higher than that of the corresponding pyridines. researchgate.net This "supernucleophilicity" is attributed to the stabilization of the transition state through direct conjugation between the nucleophile and the electrophilic center. researchgate.net A variety of nucleophiles, including organometallics, hydrides, and amines, can readily add to the pyridine N-oxide ring. nih.govresearchgate.netquimicaorganica.org

A general and mild one-pot procedure for the synthesis of 2-substituted pyridines involves the activation of the pyridine N-oxide with a phosphonium (B103445) salt, such as PyBroP, followed by the addition of a nucleophile. nih.govresearchgate.net This method provides a viable alternative to traditional SNAr chemistry. nih.gov While hard nucleophiles like organometallics and amides typically attack the 2-position of the pyridine ring, weaker nucleophiles may require activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt. quimicaorganica.org

Table 1: Reactivity of Pyridine and Pyridine N-Oxides towards Nucleophiles

| Property | Pyridine | Pyridine N-Oxide | Reference |

| Relative Reactivity | Lower | Higher (3-6 orders of magnitude towards benzoyl chloride) | researchgate.net |

| Preferred Attack Position | C2, C4, C6 | C2, C4 | chemtube3d.combhu.ac.in |

| Basicity (pKa) | 5.2 | 0.79 | scripps.edu |

| Dipole Moment (D) | 2.03 | 4.37 | scripps.edu |

Tandem Reactions and Multi-component Transformations

The reactivity of this compound can be harnessed in tandem, domino, and one-pot reactions to construct complex molecular architectures efficiently. researchgate.net Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the synthesis of diverse and complex molecules from simple starting materials in a single step. rudn.ru

While specific examples involving this compound in tandem or multi-component reactions are not explicitly detailed in the search results, the general principles can be applied. For instance, the Wittig and Horner-Wadsworth-Emmons olefinations, which are often key steps in tandem sequences, could be utilized to construct or modify the styryl moiety of the molecule. researchgate.net

Furthermore, the pyridine N-oxide functionality can participate in multi-component reactions as a nucleophile or a 1,3-dipole. For example, imidazole (B134444) N-oxides have been shown to act as C-nucleophiles in Michael-type additions in multi-component reactions. beilstein-journals.org This suggests that this compound could similarly be employed in such transformations, leading to the formation of highly functionalized pyridine derivatives.

Photochemical and Electrochemical Reactivity

The presence of both the pyridine N-oxide and the styryl chromophores in this compound endows it with interesting photochemical and electrochemical properties. These properties are key to its potential applications in areas such as photocatalysis and molecular imaging.

Photodeoxygenation Mechanisms of Pyridine N-Oxides

The photodeoxygenation of pyridine N-oxides is a well-studied photochemical reaction that typically proceeds from the excited singlet state. wur.nl This process involves the cleavage of the N-O bond, which has a relatively low bond dissociation energy (63.3 kcal/mol for pyridine N-oxide). thieme-connect.de The deoxygenation can be facilitated by various photocatalytic systems, including those based on rhenium complexes. researchgate.netchemrxiv.orgnih.gov

Recent studies have shown that the photodeoxygenation of pyridine N-oxides can be achieved under mild conditions using visible light and a photocatalyst. chemrxiv.orgacs.org For instance, a rhenium complex, [Re(4,4'-tBu-bpy)(CO)3Cl], has been shown to efficiently catalyze the deoxygenation of pyridine N-oxides in the presence of a sacrificial electron donor. chemrxiv.orgnih.gov The reaction proceeds through a series of single-electron transfer steps, ultimately leading to the formation of the corresponding pyridine and the oxidized donor.

The mechanism of photodeoxygenation can also involve the formation of an oxaziridine intermediate, although this is often a transient species that is difficult to isolate. wur.nl In some cases, the photolysis can lead to ring contraction, expansion, or fragmentation, depending on the substituents on the pyridine ring. semanticscholar.orgicm.edu.pl

Table 2: Photocatalytic Deoxygenation of Pyridine N-Oxide

| Catalyst | Electron Donor | Light Source | Reaction Time (h) | Yield (%) | Reference |

| Re-3 | DIPEA | White LEDs | 34 | 82 | chemrxiv.org |

| Re-1 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |

| Re-2 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |

| Re-4 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |

| Re-5 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |

Re-1: [Re(bpy)(CO)3Cl], Re-2: [Re(4,4'-Me-bpy)(CO)3Cl], Re-3: [Re(4,4'-tBu-bpy)(CO)3Cl], Re-4: [Re(4,4'-CF3-bpy)(CO)3Cl], Re-5: [Re(4,4'-NO2-bpy)(CO)3Cl]. DIPEA: Diisopropylethylamine.

Excited State Chemistry and Photoreactivity

The excited state chemistry of styrylpyridine derivatives and their N-oxides is of significant interest due to their potential applications as fluorescent probes and in photoredox catalysis. nih.govresearchgate.net The photophysics of these molecules is often governed by intramolecular charge transfer (ICT) processes, where excitation leads to a redistribution of electron density from a donor to an acceptor moiety. researchgate.net

In the case of this compound, the styryl group can act as an electron donor, while the pyridine N-oxide can function as an electron acceptor. nih.gov This donor-acceptor character leads to interesting photophysical properties, including fluorescence that is sensitive to the polarity of the environment. nih.govresearchgate.net The N-oxide group, with its zwitterionic nature, can enhance the dipole moment and promote charge separation in the excited state. nih.gov

Recent research has explored the use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents in photochemical reactions. semanticscholar.orgicm.edu.plrsc.orgacs.org Upon photoexcitation, pyridine N-oxides can form N-oxyl radicals, which are potent HAT agents capable of abstracting hydrogen atoms from a variety of C-H bonds. semanticscholar.orgnih.gov This reactivity has been exploited in the development of novel methods for C-H functionalization. rsc.orgacs.org

The excited state dynamics of styrylpyridine N-oxides can be complex, involving competing relaxation pathways such as fluorescence, internal conversion, and intersystem crossing. researchgate.net The specific pathways that are favored depend on the molecular structure and the surrounding environment.

Electron Transfer Processes Involving the N-Oxide

The N-oxide group in pyridine N-oxides, including this compound, is a key player in their reactivity, particularly through single-electron transfer (SET) processes. nih.govdigitellinc.com Though long recognized for their roles as electron-pair donors and mild oxidants in two-electron transfer chemistry, the investigation into their single-electron transfer capabilities is a more recent development. nih.gov This unconventional reactivity pathway opens up new avenues for synthetic applications. digitellinc.com

The core of this process involves the oxidation of the pyridine N-oxide. The N-oxide group, which has a formally negatively charged oxygen, can undergo a single-electron oxidation to form a highly reactive pyridine N-oxy radical. nih.gov This transformation can be initiated through various methods, including the use of chemical oxidants, electrochemical means, or, more recently, through visible-light photoredox catalysis. nih.govnih.gov

In photoredox catalysis, a photocatalyst, such as an acridinium salt, becomes highly oxidizing upon photoexcitation. acs.org This excited photocatalyst can then oxidize the pyridine N-oxide in a single-electron transfer event to generate the corresponding N-oxy radical. nih.govacs.org This electrophilic radical species is a potent hydrogen atom transfer (HAT) agent. digitellinc.comacs.org The efficiency of this electron transfer and subsequent radical generation can be influenced by the electronic properties of the pyridine N-oxide. Generally, more electron-deficient N-oxides, which have a higher oxidation potential (E_ox > +1.8 V), are more effective in these transformations, provided their oxidation potential does not exceed that of the excited photocatalyst. acs.org

A proposed mechanism for such a process involves the following key steps:

Photoexcitation of the photocatalyst. acs.org

Single-electron transfer from the pyridine N-oxide to the excited photocatalyst, generating an N-oxy radical and the reduced form of the photocatalyst. nih.govacs.org

The N-oxy radical then engages in subsequent reactions, such as abstracting a hydrogen atom from a substrate. acs.org

The catalytic cycle is closed by the regeneration of the ground-state photocatalyst and the N-oxide. acs.org

This electron transfer process fundamentally alters the reactivity of the N-oxide, converting it into a radical intermediate capable of participating in a variety of chemical transformations that are otherwise inaccessible. nih.govdigitellinc.com

Radical Chemistry and Spin Trapping

The generation of radical species from pyridine N-oxides is a cornerstone of their modern synthetic utility. nih.govdigitellinc.com This radical chemistry is centered around the formation and subsequent reactions of N-oxy radicals.

N-Oxides as Radical Traps

Pyridine N-oxides can act as precursors to radical traps. The N-oxy radicals generated from them are highly reactive intermediates. nih.gov In a broader context, certain nitrones, which share structural similarities with N-oxides, are well-known spin traps. Compounds like α-(4-pyridyl N-oxide)-N-tert-butylnitrone (POBN) are used to trap short-lived radicals, converting them into more stable, long-lived nitroxyl (B88944) radicals that can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com

While this compound itself is not primarily cited as a classical spin trap, its ability to be converted into an N-oxy radical places it within the family of compounds that can intercept and react with radical species. nih.govacs.org For instance, in photoredox-catalyzed reactions, the N-oxy radical generated from a pyridine N-oxide acts as a hydrogen atom abstractor, effectively "trapping" a hydrogen atom from a C(sp³)–H bond to form an alkyl radical. nih.govacs.org This alkyl radical is then trapped by an electron-deficient olefin to form a new carbon-carbon bond. acs.org This sequence highlights the role of the N-oxide, via its radical form, in mediating radical chain processes.

Furthermore, pyridine N-oxides can participate in cascade reactions initiated by radical intermediates. For example, a β-oxyvinyl radical can be formed through the addition of an N-oxide to an alkyne, which then participates in further cyclization reactions. nih.gov

Formation and Reactivity of Nitroxyl Radicals

Nitroxyl radicals (also known as nitroxides) are species containing a nitrogen-oxygen single bond with an unpaired electron delocalized between the two atoms. u-tokyo.ac.jp They are notably stable for radicals, especially when the α-carbon atoms lack hydrogen atoms, which prevents disproportionation reactions. mdpi.com

The formation of nitroxyl radicals from pyridine N-oxides is typically achieved through a single-electron oxidation process, as detailed in section 3.5.3. nih.govnih.gov This conversion generates a pyridine N-oxy radical, which is a type of nitroxyl radical. nih.govnih.gov The stability and reactivity of these radicals can be tuned by modifying the substituents on the pyridine ring. acs.orgu-tokyo.ac.jp

Table 1: Factors Influencing Pyridine N-Oxy Radical Generation and Reactivity

| Factor | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Electronic Properties | Electron-withdrawing or -donating groups on the pyridine ring alter the oxidation potential of the N-oxide. | Electron-deficient N-oxides (E_ox > +1.8 V) are generally more readily oxidized to form N-oxy radicals in photoredox catalysis. acs.org | acs.org |

| Reaction Conditions | Use of photocatalysts, chemical oxidants, or electrochemical methods. | Enables the controlled generation of N-oxy radicals under mild conditions. nih.govnih.gov | nih.govnih.gov |

| Structural Features | Steric hindrance around the N-oxide group. | Can influence the approach of reactants and the stability of the resulting radical. u-tokyo.ac.jp | u-tokyo.ac.jp |

Once formed, these N-oxy radicals exhibit characteristic reactivity. A primary role is as a powerful hydrogen atom transfer (HAT) agent. nih.govacs.org The bond dissociation energy (BDE) of the O-H bond in the corresponding protonated N-oxide is a key parameter; for example, the calculated BDE for protonated pyridine N-oxide is 99 kcal/mol, enabling it to abstract hydrogen atoms from strong C-H bonds, including those in unactivated alkanes like cyclohexane. acs.org

The reactivity of the N-oxy radical can be summarized as follows:

Hydrogen Atom Abstraction: This is a key step in many C-H functionalization reactions, where the N-oxy radical initiates the process by generating a substrate radical. nih.govacs.org

Addition to Unsaturated Bonds: N-oxy radicals can add to alkynes and other unsaturated systems to generate new radical intermediates, such as β-oxyvinyl radicals, which can then undergo further transformations. nih.gov

Oxidation: In some contexts, the nitroxyl radical can act as an oxidant. nsc.ru

The versatility of the nitroxyl radicals derived from pyridine N-oxides has established them as important intermediates in modern organic synthesis, allowing for novel and selective functionalization of a wide range of molecules. nih.govdigitellinc.com

Spectroscopic Elucidation of Structure and Reactivity

Spectroscopic techniques are indispensable for confirming the identity of this compound and probing its chemical behavior. Each method offers unique insights into different aspects of the molecular structure and electronic distribution.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its connectivity and stereochemistry. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques like HSQC and HMBC, allows for the precise assignment of all proton and carbon signals. rsc.org

The ¹H NMR spectrum is particularly useful for distinguishing between the trans and cis isomers of the vinyl group. The protons on the trans double bond typically appear as distinct doublets with a large coupling constant (J), a characteristic feature for trans-alkenes. mdpi.com The chemical shifts of the protons on the pyridine ring are influenced by the N-oxide group, which generally causes a downfield shift compared to the parent pyridine. nih.gov Similarly, the ¹³C NMR spectrum shows characteristic signals for the vinyl, phenyl, and pyridyl carbons, with the carbons attached to the N-oxide group being significantly affected. nih.gov

NMR spectroscopy is also pivotal in monitoring reaction pathways. For instance, in syntheses involving the functionalization of pyridine N-oxides, ¹H NMR of the crude reaction mixture can be used to determine regioselectivity and diastereoselectivity. acs.org It is also the primary method for identifying products and byproducts in photoisomerization studies, allowing for the quantification of the trans-cis isomer ratio upon irradiation. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Styrylpyridine Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Notes | Source(s) |

|---|---|---|---|---|

| Pyridine N-Oxide Ring | ¹H | 8.13-8.30 (H at C2/C6) | Downfield shift due to N-oxide group. | rsc.org |

| Pyridine N-Oxide Ring | ¹³C | 138.0-148.5 | Chemical shifts are sensitive to substituents and the N-O bond. | rsc.org |

| trans-Vinyl Protons | ¹H | ~7.9 (d), ~7.5 (d) | Large coupling constant (J > 15 Hz) is characteristic. | mdpi.comnih.gov |

| Phenyl Ring Protons | ¹H | 7.20-7.60 (m) | Complex multiplet, shifts depend on substitution. | acs.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the molecular structure.

Key vibrational modes include:

C=C Stretching: A band around 965 cm⁻¹ is characteristic of the trans-vinyl group. researchgate.net

Aromatic C-H Stretching: These vibrations are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations: Bands around 1460 and 1490 cm⁻¹ can be attributed to the pyridine ring skeletal vibrations. researchgate.net

N-O Stretching: The N-oxide group gives rise to a strong, characteristic stretching vibration, which is a key diagnostic peak.

Phenyl Ring C=C Stretching: A peak at approximately 1570 cm⁻¹ corresponds to the C=C stretching of the phenyl ring. researchgate.net

These assignments, often supported by theoretical DFT calculations, provide a vibrational fingerprint for the molecule, confirming the presence of the styryl, phenyl, and pyridine N-oxide moieties. mdpi.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| trans-Vinyl C-H | C-H out-of-plane bend | ~965 | researchgate.net |

| Pyridine Ring | C=C/C=N skeletal vibrations | ~1460, ~1490 | researchgate.net |

| Phenyl Ring | C=C stretching | ~1570 | researchgate.net |

| Aromatic C-H | C-H stretching | 3000-3100 | researchgate.net |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₁NO). nih.govrsc.org

The fragmentation pattern observed in MS/MS experiments offers structural confirmation. A key diagnostic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom from the protonated molecular ion ([M+H]⁺), resulting in a prominent [M+H - 16]⁺ fragment ion. nih.gov This "deoxygenation" is a thermally activated process in the ion source and is a clear marker that distinguishes an N-oxide from a hydroxylated isomer, which would preferentially lose water ([M+H - 18]⁺). nih.govupce.czresearchgate.net The molecular ion itself is energetically unstable and can break into smaller, charged fragments, creating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum is characterized by an intense band typically above 300 nm, which is assigned to a π→π* electronic transition within the conjugated styrylpyridine system. mdpi.comresearchgate.net

The pyridine N-oxide moiety significantly influences the electronic properties. nih.gov It acts as a zwitterionic acceptor, increasing the dipole moment and facilitating charge separation, which leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 2-styrylpyridine. nih.gov The position of the absorption maximum can be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Upon excitation, the molecule can exhibit fluorescence. The emission maxima for related styryl pyridine N-oxides are often found in the yellow-green region of the spectrum. researchgate.net The compound and its derivatives are known to undergo trans-cis photoisomerization upon irradiation with UV light, a process that can be monitored by observing the changes in the UV-Vis absorption spectrum over time. researchgate.netresearchgate.net This photo-reactivity is a key feature of the styrylpyridine framework.

Table 3: Photophysical Properties of Styryl Pyridine N-Oxide Derivatives

| Property | Wavelength/Range | Transition/Note | Source(s) |

|---|---|---|---|

| UV-Vis Absorption (λabs) | 375-388 nm | π→π* transition, long-wavelength band. | researchgate.net |

| Fluorescence Emission (λem) | 490-510 nm | Yellow-green region. | researchgate.net |

Crystallographic Analysis of this compound and its Derivatives

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most powerful method for determining the precise solid-state structure, bond lengths, bond angles, and conformation of this compound. Analysis of related structures reveals that the molecule generally adopts a nearly planar conformation, with the pyridyl and phenyl rings being largely coplanar with the central C=C double bond. mdpi.com This planarity facilitates π-electron delocalization across the molecule.

Table 4: Representative Crystallographic Data for Styrylpyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |

|---|---|---|---|---|

| trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde | Monoclinic | P2₁/c | Nearly planar molecule with coplanar rings and double bond. | mdpi.com |

| trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde | Monoclinic | P2₁ | Nearly planar molecule. | mdpi.com |

| trans-4-(2-(pyridin-2-yl)vinylbenzoic acid | Monoclinic | P2₁ | Nearly planar molecule. | mdpi.com |

Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for investigating these non-covalent interactions. For related structures, this analysis has revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to crystal packing. nih.gov For instance, in one related N-oxide, H⋯H interactions accounted for 44.1% of the contacts, followed by C⋯H/H⋯C (29.4%) and O⋯H/H⋯O (17.3%). nih.gov

Bond Lengths and Angles Analysis in the N-Oxide System

The geometry of the N-oxide system in this compound is a key determinant of its reactivity and physical properties. The N-O bond in pyridine N-oxides is of particular interest. In pyridine-N-oxide itself, the N-O distance is approximately 1.34 Å. wikipedia.org This bond length is generally longer than a typical N+=O double bond, indicating a significant contribution from the N+-O- resonance form. researchgate.net

The C-N-C bond angle within the pyridine ring is also affected by N-oxidation. In pyridine-N-oxide, this angle is about 124°, which is wider than in pyridine. wikipedia.org This suggests a change in the hybridization and electronic environment of the nitrogen atom upon oxidation.

Analysis of related N-oxide structures shows that the N-O bond length can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net The planarity of the molecule and the dihedral angles between the pyridine and phenyl rings will also impact the bond lengths and angles throughout the molecule due to the effects of conjugation and steric hindrance.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating electronic structures. nih.govmdpi.com For compounds like this compound, DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with good accuracy when compared to experimental data. nih.govmdpi.com

The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov These calculations are crucial for understanding the molecule's shape and how it influences its interactions with other molecules. The electronic structure, including the distribution of electron density, can also be visualized, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding its reactivity. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). d-nb.infomdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental spectra, aiding in the assignment of signals and the confirmation of molecular structure. d-nb.infomdpi.com Studies have shown that for organic molecules, DFT can predict ¹H NMR chemical shifts with a mean absolute error of less than 0.21 ppm and ¹³C NMR chemical shifts with an error of less than 1.2 ppm. d-nb.info

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These theoretical frequencies, after appropriate scaling, can be compared with experimental spectra to assign vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Theory

Frontier molecular orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. ossila.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. DFT calculations can determine the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. For pyridine derivatives, the lobes of the HOMO are often centered on the aromatic nitrogen, which is relevant for reactions like oxidation. wuxibiology.com

Reaction Pathway Elucidation and Transition State Analysis